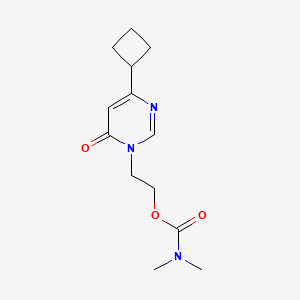
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as cyclobutylcarbonyl-etomidate (CB-ED) and is a derivative of etomidate, a general anesthetic drug.
Mecanismo De Acción
The mechanism of action of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is similar to that of etomidate. CB-ED enhances the activity of gamma-aminobutyric acid (GABA) receptors in the brain, which leads to an increase in inhibitory neurotransmission. This results in a decrease in neuronal activity and ultimately leads to anesthesia.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects as etomidate. CB-ED enhances the activity of GABA receptors in the brain, which leads to a decrease in neuronal activity. This results in anesthesia, which is characterized by loss of consciousness, analgesia, and muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate in lab experiments is its potential as an anesthetic drug with fewer side effects than etomidate. CB-ED has also been shown to have anticonvulsant properties, which could make it a useful tool in the study of epilepsy. However, one limitation of using CB-ED in lab experiments is its cost, as it is a relatively expensive compound.
Direcciones Futuras
There are several future directions for the study of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate. One potential direction is the development of CB-ED as a safer and more effective anesthetic drug. Another potential direction is the study of CB-ED as a treatment for epilepsy. Additionally, further research could be done to investigate the potential of CB-ED as a treatment for other neurological disorders. Finally, the synthesis method of CB-ED could be optimized to reduce the cost of the compound, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate involves the reaction of etomidate with cyclobutyl isocyanate. This reaction results in the formation of CB-ED, which is a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is its use as an anesthetic drug. CB-ED has been shown to have a similar anesthetic potency as etomidate but with fewer side effects. CB-ED has also been studied for its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant properties.
Propiedades
IUPAC Name |
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15(2)13(18)19-7-6-16-9-14-11(8-12(16)17)10-4-3-5-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZXLQYSYABQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
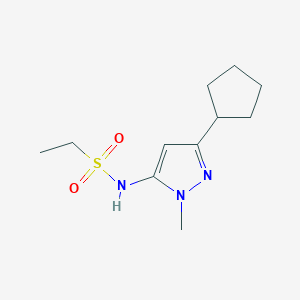

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
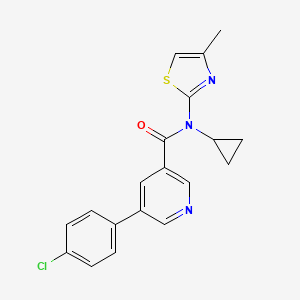
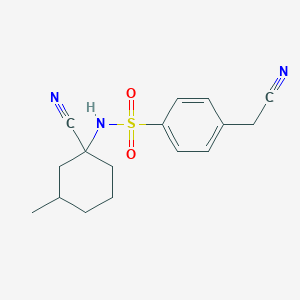
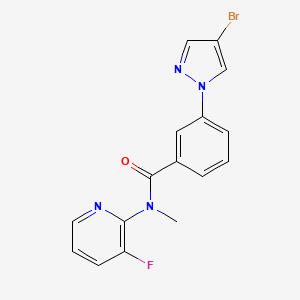
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)

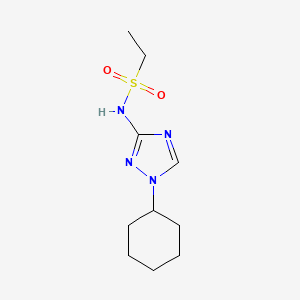
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
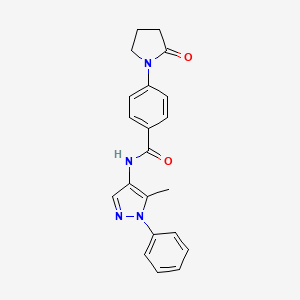
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
![N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
